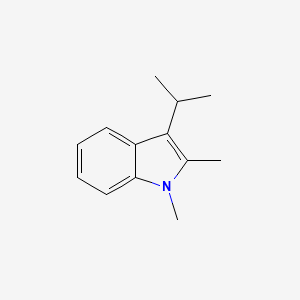

1,2-Dimethyl-3-propan-2-ylindole

Beschreibung

Eigenschaften

Molekularformel |

C13H17N |

|---|---|

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

1,2-dimethyl-3-propan-2-ylindole |

InChI |

InChI=1S/C13H17N/c1-9(2)13-10(3)14(4)12-8-6-5-7-11(12)13/h5-9H,1-4H3 |

InChI-Schlüssel |

GNVKAJVOYYNDQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N1C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Alkylation Approach

Step 1: N-Methylation

- Starting from indole, N-alkylation with methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate in DMF) selectively methylates the nitrogen atom to give 1-methylindole.

Step 2: C-2 Methylation

- Directed lithiation at C-2 using a strong base such as lithium diisopropylamide (LDA) at low temperature (-78°C), followed by methylation with methyl iodide, yields 1,2-dimethylindole.

Step 3: C-3 Isopropylation

- Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling at C-3 introduces the isopropyl group.

- For example, 1,2-dimethylindole can be treated with isopropyl bromide under Lewis acid catalysis (e.g., AlCl3) or via palladium-catalyzed alkylation to afford this compound.

This method allows for control over regioselectivity and functional group tolerance.

One-Pot Multicomponent Synthesis

- Using a multicomponent reaction involving substituted anilines, ketones (such as acetone for methyl groups and isopropyl methyl ketone for isopropyl substitution), and aldehydes under acidic or catalytic conditions can yield substituted indoles directly.

- Transition metal catalysts (e.g., ruthenium, cobalt) have been reported to facilitate regioselective alkylation and cyclization steps.

- This approach, while efficient, requires optimization for selective substitution at the desired positions.

Catalytic and Green Chemistry Methods

- Ruthenium-catalyzed reactions have been explored for complex indole derivatives. For example, ruthenium complexes have been used to facilitate selective alkylation and complexation reactions, improving yields and selectivity under mild conditions.

- Carbon allotrope catalysis (e.g., multiwall carbon nanotubes) has been reported to promote ring-opening and functionalization reactions relevant to indole derivatives, enhancing reaction rates and product purity.

- These methods align with green chemistry principles by reducing harsh reagents and reaction conditions.

Comparative Data Table of Preparation Methods

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution pattern.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and complex formation.

- X-ray Diffraction (XRD) : To analyze crystalline structure when applicable.

- Scanning Electron Microscopy (SEM) : For morphology of catalyst or solid intermediates.

- UV-Vis Spectroscopy : To monitor reaction progress and complexation.

These techniques are essential to verify the structure and purity of this compound and its intermediates.

Summary and Recommendations

- The stepwise alkylation approach remains the most reliable and controllable method for preparing this compound with good yields.

- Ruthenium-catalyzed methods offer mild reaction conditions and improved selectivity, suitable for sensitive substrates.

- Carbon allotrope catalysis presents an innovative green alternative, though scalability and catalyst availability may limit widespread use.

- Analytical methods must be rigorously applied to confirm regioselectivity and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-3-propan-2-ylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-3-propan-2-ylindole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-3-propan-2-ylindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain pro-survival pathways, leading to apoptosis in cancer cells . The detailed mechanisms are still under investigation, but it is known to affect key signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2-Dimethyl-3-propan-2-ylindole with analogous indole derivatives from the evidence:

Key Observations:

- Electronic Effects : Unlike halogenated indoles (e.g., 4,6-dichloro derivatives), the absence of electron-withdrawing groups in this compound suggests lower electrophilic reactivity.

- Solubility : The isopropyl group likely increases hydrophobicity, contrasting with polar substituents like hydroxyl or carboxylate groups in other indoles .

Q & A

Q. What are the common synthetic routes for 1,2-Dimethyl-3-propan-2-ylindole, and what challenges arise during purification?

The synthesis of this compound derivatives typically involves alkylation and functionalization of the indole core. For example, methylation at the 1- and 2-positions can be achieved using methyl iodide under anhydrous conditions, while the 3-propan-2-yl group may be introduced via nucleophilic substitution or cross-coupling reactions. Challenges include controlling regioselectivity and minimizing byproducts such as over-alkylated species. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Structural confirmation via -NMR and mass spectrometry (MS) is critical to validate product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

- -NMR : Identifies proton environments, e.g., methyl groups at δ 2.2–2.8 ppm and indole aromatic protons at δ 6.8–7.5 ppm.

- X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions. Software like SHELXL refines crystallographic data to achieve low R-factors (e.g., 0.041) .

- Mass spectrometry (EI-MS) : Provides molecular ion peaks (e.g., [M] at m/z 227) and fragmentation patterns .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Use anhydrous solvents (e.g., THF, DMF) under inert gas (N/Ar) and Schlenk-line techniques. Quench reactive intermediates (e.g., Grignard reagents) with controlled proton sources (e.g., ammonium chloride). Monitor reactions via TLC and isolate products promptly to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound?

Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

- Multi-software validation : Cross-check refinements using SHELXL (for small molecules) and OLEX2/ORTEP-III (for graphical validation of thermal ellipsoids) .

- High-resolution data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Twinned refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What methodological approaches address conflicting spectroscopic data in structural elucidation?

For example, if NMR suggests a methyl group at δ 2.5 ppm but X-ray indicates steric hindrance:

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., C-5 of indole).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

- Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic regions .

Q. What strategies mitigate byproduct formation during functionalization of the indole core?

- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns.

- Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective arylations.

- Protection/deprotection : Temporarily block reactive sites (e.g., N-H with tert-butoxycarbonyl (Boc)) .

Tables for Key Data

Q. Table 1. Crystallographic Refinement Parameters for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P | |

| R-factor | 0.041 | |

| Data-to-parameter ratio | 16.4 | |

| Temperature (K) | 296 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.